4-Fluoro-3-(hydroxymethyl)benzaldehyde
Description
4-Fluoro-3-(hydroxymethyl)benzaldehyde (molecular formula: C₈H₇FO₂, molecular weight: 154.14 g/mol) is a fluorinated benzaldehyde derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactive aldehyde group and polar hydroxymethyl substituent.
Properties
CAS No. |
470717-53-4 |
|---|---|
Molecular Formula |
C8H7FO2 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
4-fluoro-3-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2 |
InChI Key |
OACFZCKIOUXKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The 3-position substituent significantly influences electronic and steric properties:
| Compound | 3-Position Substituent | Electronic Effect | Molecular Weight (g/mol) | Polarity/Solubility Trends |
|---|---|---|---|---|
| 4-Fluoro-3-(hydroxymethyl)benzaldehyde | -CH₂OH | Moderately polar | 154.14 | High polarity due to -OH; water-soluble |
| 4-Fluoro-3-methylbenzaldehyde | -CH₃ | Weakly donating | 138.14 | Low polarity; lipid-soluble |
| 4-Fluoro-3-methoxybenzaldehyde | -OCH₃ | Electron-donating | 154.14 | Moderate polarity; soluble in organic solvents |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | -CF₃ | Strongly withdrawing | 192.11 | Low polarity; high thermal stability |
Key Observations :
- The hydroxymethyl group enhances hydrophilicity, making the compound suitable for aqueous-phase reactions, whereas trifluoromethyl (-CF₃) increases electronegativity, favoring electrophilic substitution reactions .
- Methoxy (-OCH₃) groups improve solubility in aprotic solvents, while methyl (-CH₃) derivatives are preferred in lipophilic environments .
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